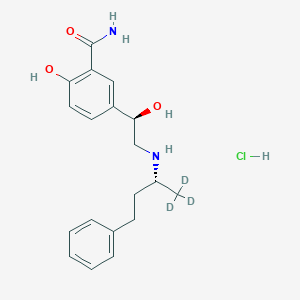

(R,R)-Labetalol-d3 hydrochloride

CAS No.:

Cat. No.: VC16675325

Molecular Formula: C19H25ClN2O3

Molecular Weight: 367.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H25ClN2O3 |

|---|---|

| Molecular Weight | 367.9 g/mol |

| IUPAC Name | 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |

| Standard InChI | InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3; |

| Standard InChI Key | WQVZLXWQESQGIF-JFOGPLCCSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

| Canonical SMILES | CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Introduction

Synthesis and Isotopic Labeling

The synthesis of (R,R)-Labetalol-d3 hydrochloride involves enantioselective synthesis techniques to isolate the (R,R)-stereoisomer, followed by deuterium incorporation. Key steps include:

-

Chiral Resolution: Separation of the (R,R)-enantiomer from the racemic mixture using chromatographic methods or asymmetric synthesis .

-

Deuterium Exchange: Introduction of deuterium at specific positions (e.g., methyl or aromatic groups) via acid-catalyzed exchange reactions or using deuterated precursors .

-

Purification: High-performance liquid chromatography (HPLC) to achieve >98% isotopic purity, as required for analytical standards .

Isotopic Purity: Commercial batches typically exhibit ≥99% deuterium enrichment at designated positions, ensuring minimal protium contamination .

Pharmacological Profile and Mechanism of Action

Receptor Interactions

The deuterium substitution minimally affects receptor binding kinetics, as demonstrated in comparative radioligand assays .

Deuterium’s kinetic isotope effect reduces hepatic metabolism, potentially altering clearance rates in preclinical models .

Analytical Applications in Research

(R,R)-Labetalol-d3 hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying labetalol in plasma, serum, and urine.

Role as an Internal Standard

-

Compensation for Matrix Effects: Co-elution with endogenous labetalol mitigates ion suppression/enhancement .

-

Quantitative Accuracy: Enables precise calibration curves (linear range: 1–500 ng/mL, ) .

Example Workflow:

-

Sample Preparation: Protein precipitation with acetonitrile.

-

Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

-

Detection: MRM transition m/z 329 → 162 for labetalol and m/z 332 → 165 for (R,R)-Labetalol-d3 .

Metabolic Studies

Deuterium labeling facilitates tracking of labetalol’s metabolic fate, including:

| Condition | Stability Duration |

|---|---|

| Room Temperature (25°C) | 7 days |

| Refrigerated (4°C) | 6 months |

| Frozen (-20°C) | 24 months |

Recommendations:

-

Store in amber vials under inert gas (argon or nitrogen).

-

Avoid repeated freeze-thaw cycles to prevent deuterium loss .

| Parameter | Details |

|---|---|

| Acute Toxicity | LD (rat, oral): >2,000 mg/kg |

| Mutagenicity | Negative in Ames test |

| Handling Precautions | Use PPE (gloves, goggles) in lab settings |

Regulatory compliance includes adherence to the International Council for Harmonisation (ICH) guidelines for isotopic labeling .

| Supplier | Product Code | Purity | Packaging |

|---|---|---|---|

| LGC Standards | TRC-L096502 | ≥99% | 1 mg, 5 mg vials |

Pricing ranges from $200–$500 per milligram, reflecting the complexity of enantioselective synthesis and deuterium labeling .

Future Research Directions

Emerging applications for (R,R)-Labetalol-d3 hydrochloride include:

-

Pharmacodynamic Modeling: Elucidating concentration-effect relationships in hypertensive crises.

-

Drug-Drug Interaction Studies: Assessing CYP-mediated interactions with co-administered therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume